molecular formula C24H21FN2O2 B10928005 1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10928005
M. Wt: 388.4 g/mol
InChI Key: JNYKPXFGTMPETA-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a fluorobenzyl group and two methoxyphenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate methoxyphenyl groups.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a fluorobenzyl halide with the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interaction of pyrazole derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The fluorobenzyl and methoxyphenyl groups can enhance the compound’s binding affinity to certain proteins or enzymes. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact molecular pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is unique due to the specific arrangement of its substituents, which can confer distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivities compared to other similar compounds.

Properties

Molecular Formula

C24H21FN2O2

Molecular Weight

388.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H21FN2O2/c1-28-21-10-4-7-18(13-21)23-15-24(19-8-5-11-22(14-19)29-2)27(26-23)16-17-6-3-9-20(25)12-17/h3-15H,16H2,1-2H3

InChI Key

JNYKPXFGTMPETA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NN2CC3=CC(=CC=C3)F)C4=CC(=CC=C4)OC

Origin of Product

United States

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